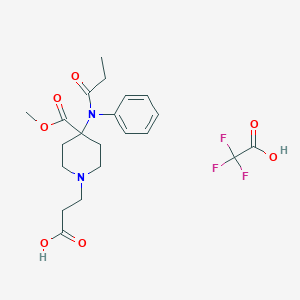

Remifentanil Acid (trifluoroacetate salt)

Descripción general

Descripción

El Ácido Remifentanil (sal de trifluoroacetato) es un potente analgésico opioide y un metabolito activo del remifentanil. Se clasifica como un opioide y es conocido por su rápido inicio y duración de acción ultracorta. Este compuesto se utiliza principalmente en investigación y aplicaciones forenses .

Métodos De Preparación

La síntesis del Ácido Remifentanil (sal de trifluoroacetato) implica varios pasos. El material de partida suele ser un derivado de la 4-anilidopiperidina. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Los métodos de producción industrial para el Ácido Remifentanil (sal de trifluoroacetato) están diseñados para garantizar una alta pureza y rendimiento. Estos métodos suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas y técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

El Ácido Remifentanil (sal de trifluoroacetato) experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Por ejemplo, la hidrólisis del grupo éster se puede lograr utilizando condiciones ácidas o básicas, lo que lleva a la formación del ácido carboxílico correspondiente .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del compuesto puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Ácido Remifentanil (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica. En química, se utiliza como un estándar de referencia analítico para la espectrometría de masas y otras técnicas analíticas. En biología y medicina, se estudia por sus propiedades farmacocinéticas y farmacodinámicas, particularmente su rápido inicio y corta duración de acción .

En la ciencia forense, el Ácido Remifentanil (sal de trifluoroacetato) se utiliza para identificar y cuantificar el remifentanil y sus metabolitos en muestras biológicas. Esto es importante para el análisis toxicológico y el control de medicamentos .

Mecanismo De Acción

El Ácido Remifentanil (sal de trifluoroacetato) ejerce sus efectos uniéndose a los receptores opioides mu en el sistema nervioso central. Esta unión aumenta el umbral del dolor, altera la percepción del dolor e inhibe las vías ascendentes del dolor. El rápido inicio y la corta duración de acción del compuesto se deben a su rápido metabolismo por las esterasas sanguíneas y tisulares .

Los objetivos moleculares involucrados en su mecanismo de acción incluyen los receptores opioides mu, que son responsables de mediar los efectos analgésicos del compuesto. Las vías involucradas incluyen la inhibición de la liberación de neurotransmisores y la modulación de la señalización del dolor .

Comparación Con Compuestos Similares

El Ácido Remifentanil (sal de trifluoroacetato) está químicamente relacionado con otros opioides como el fentanilo, el alfentanil y el sufentanil. Estos compuestos comparten propiedades farmacológicas similares pero difieren en su potencia, inicio y duración de acción .

Fentanilo: Un potente analgésico opioide con una duración de acción más larga en comparación con el remifentanil.

Alfentanil: Similar al remifentanil pero con una duración de acción ligeramente más larga.

Sufentanil: Más potente que el remifentanil y tiene una duración de acción más larga.

La singularidad del Ácido Remifentanil (sal de trifluoroacetato) radica en su duración de acción ultracorta y su rápido metabolismo, lo que lo hace adecuado para aplicaciones clínicas e investigativas específicas donde se desea un inicio y una finalización rápidos de los efectos .

Propiedades

IUPAC Name |

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGSJFFYXQAJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27F3N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037396 | |

| Record name | Remifentanil Acid trifluoroacetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132875-69-5 | |

| Record name | Remifentanil Acid trifluoroacetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

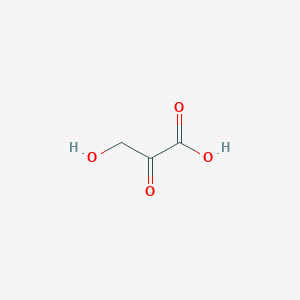

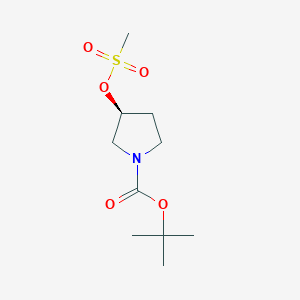

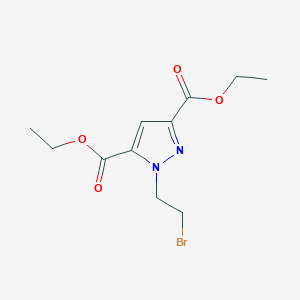

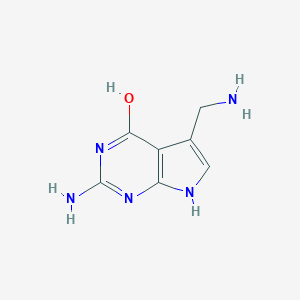

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

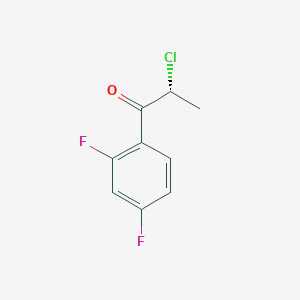

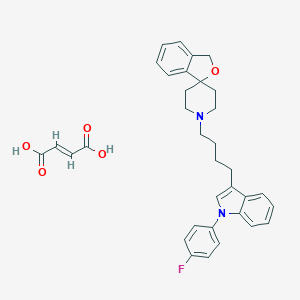

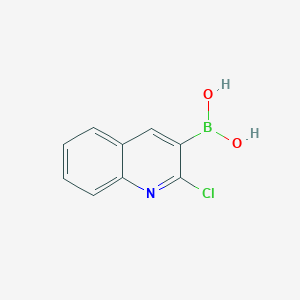

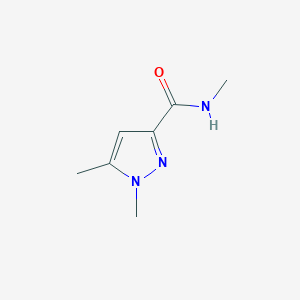

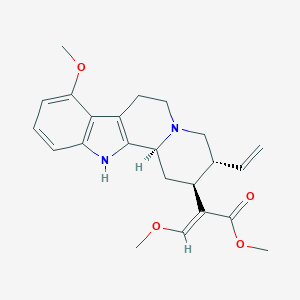

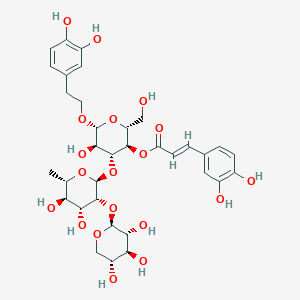

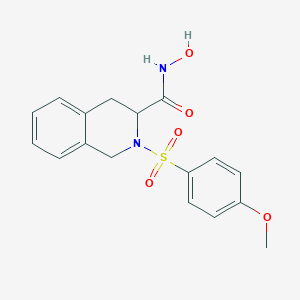

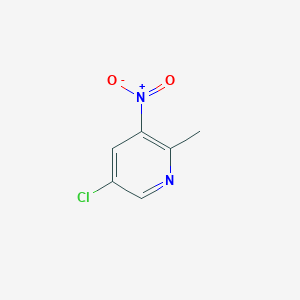

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.